molecular formula C11H16N2O5 B1508779 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid CAS No. 1097257-19-6

5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

Cat. No.: B1508779
CAS No.: 1097257-19-6
M. Wt: 256.25 g/mol
InChI Key: QHPHGGWCQRZOIQ-UHFFFAOYSA-N
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Description

5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid (CAS 1097257-19-6) is a chiral small molecule serving as a versatile building block in medicinal chemistry and drug discovery research. The compound features a reactive carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine on an ethyl side chain, attached to an isoxazole heterocycle . This specific structure, with a molecular formula of C 11 H 16 N 2 O 5 and a molecular weight of 256.26 g/mol, is designed for the synthesis of more complex molecules . The Boc protecting group is a cornerstone in synthetic organic chemistry, as it is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the primary amine. This deprotected amine can then be further functionalized, for instance, to form amide bonds or create salts, making the compound an invaluable intermediate for constructing active pharmaceutical ingredients (APIs) . The presence of the isoxazole ring is of particular interest, as this heterocycle is a common pharmacophore found in molecules with a wide spectrum of biological activities. Researchers utilize this compound as a key chiral precursor in the exploration of new therapeutic agents. To ensure stability and longevity, the compound should be stored sealed in a dry environment at 2-8°C . It is critical to note that this product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPHGGWCQRZOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727051
Record name 5-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097257-19-6
Record name 5-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H20N2O5
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 893444-15-0
  • IUPAC Name : Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate

Biological Activity Overview

Research indicates that compounds containing isoxazole rings exhibit a variety of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The specific compound has shown promise in several studies.

Antibacterial Activity

A study highlighted the effectiveness of isoxazole derivatives against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The compound's structural features contribute to its interaction with bacterial enzymes, potentially leading to cell death.

Antiviral Properties

Another area of investigation focuses on the antiviral potential of isoxazole derivatives. They have been evaluated for their ability to inhibit viral replication in vitro. The structure of 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid may enhance its efficacy against RNA viruses by targeting viral proteases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Gram-positive bacteria
AntiviralReduced viral replication
Anti-inflammatoryDecreased inflammatory markers

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various isoxazole derivatives, including our compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings suggest that modifications in the isoxazole structure can enhance antibacterial activity.

Case Study: Antiviral Mechanism

In vitro assays conducted on human cell lines infected with influenza virus showed that the compound reduced viral titers significantly. The proposed mechanism involves the inhibition of viral entry into cells and interference with replication processes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid, in exhibiting anticancer properties. The compound's structural modifications allow it to interact with various biological targets, making it a candidate for developing novel anticancer agents. Research indicates that similar compounds have shown efficacy against several cancer cell lines, suggesting that this compound could be further evaluated for its therapeutic potential in oncology .

Antimicrobial Properties
Isoxazole derivatives are also noted for their antimicrobial activities. The presence of the tert-butoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary data suggest that compounds with similar structures may exhibit activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into their use as antimicrobial agents .

Synthetic Applications

Building Block in Organic Synthesis
5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including amide formation and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .

Synthesis of Fluorinated Isoxazoles
The compound can be utilized in synthesizing fluorinated isoxazoles, which are important in medicinal chemistry due to their enhanced biological activity and metabolic stability. Methods involving nucleophilic substitution or deoxofluorination can be employed to modify the isoxazole ring, leading to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various isoxazole derivatives, including compounds structurally related to 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid. The research demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antibiotics, researchers synthesized a series of isoxazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that derivatives with similar functional groups to 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid displayed significant antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is compared to structurally related isoxazole derivatives (Table 1):

Compound Name Substituents (Position 5) Position 3 Functional Group Key Structural Features
Target Compound Boc-protected aminoethyl Carboxylic acid Ethyl linker, Boc protection
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid Boc-protected amino (no ethyl linker) Carboxylic acid Direct Boc-amine, no spacer
5-Methylisoxazole-3-carboxylic acid Methyl Carboxylic acid Simple methyl substitution
5-(tert-Butyl)isoxazole-3-carboxylic acid tert-Butyl Carboxylic acid Bulky hydrophobic group
Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate Boc-protected amino Ethyl ester Esterified carboxylate (prodrug form)

Key Observations :

  • The ethyl linker in the target compound introduces conformational flexibility compared to analogs with direct Boc-amine substitution .
  • Boc protection differentiates the target from simpler analogs like 5-methylisoxazole-3-carboxylic acid, which lacks steric bulk and stability for synthetic manipulation .

Physicochemical Properties

  • Solubility and Lipophilicity: The carboxylic acid in the target compound increases hydrophilicity (logP ~1.5 estimated), whereas its ethyl ester derivative (logP ~2.8) and tert-butyl analog (logP ~3.2) are more lipophilic .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid typically involves:

  • Formation of the isoxazole ring via cycloaddition or heterocyclization reactions.
  • Introduction of the aminoethyl substituent protected with a tert-butoxycarbonyl (Boc) group.
  • Functional group interconversions to install the carboxylic acid at the 3-position of the isoxazole.

Two main synthetic routes are documented:

  • Cycloaddition of halogenoximes with alkenes or alkynes bearing protected amino groups.
  • Functionalization of amino acid-derived intermediates followed by ring closure and oxidation.

Preparation via Halogenoxime Cycloaddition and Subsequent Functionalization

A robust method involves the reaction of chloroximes bearing protected amino groups with suitable alkenes under basic conditions to form the isoxazole ring with regioselectivity favoring 3,5-disubstituted isoxazoles.

Key points:

  • Chloroximes with Boc-protected amino groups react with alkenes such as 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of sodium bicarbonate in ethyl acetate.
  • The reaction proceeds via nitrile oxide cycloaddition, yielding 5-substituted isoxazoles with good to excellent yields (40–95%).
  • The Boc-protected aminoethyl substituent can be introduced via amino acid-derived chloroximes, allowing for diverse side chains.
  • The carboxylic acid functionality at the 3-position is often introduced by hydrolysis of ester intermediates under controlled basic conditions.

Example from literature:

Step Reagents/Conditions Outcome Yield (%)
1 Chloroxime with Boc-amino group + alkene, NaHCO3, EtOAc Formation of Boc-protected 5-substituted isoxazole 40–95
2 Ester hydrolysis: NaOH in MeOH, 0 °C Conversion to carboxylic acid ~68

This method allows multigram scale synthesis and high regioselectivity, confirmed by X-ray crystallography and quantum chemical calculations explaining the regioselectivity based on steric and electronic factors.

Synthesis from Amino Acid-Derived Halogenoximes

Another approach uses amino acid derivatives as starting materials, leveraging their inherent chirality and functional groups:

  • Amino acid derivatives are converted to chloroximes bearing Boc-protected aminoethyl groups.
  • These chloroximes undergo cycloaddition with active methylene nitriles or other electrophiles under basic conditions.
  • The reaction yields functionalized 5-aminoisoxazoles, which can be further modified to carboxylic acids.

Reported yields and conditions:

Substrate Reaction Conditions Product Type Yield (%)
Amino acid-derived chloroximes Basic conditions with nitriles 5-Amino isoxazoles 37–81

This method is versatile, accommodating various nitriles with electron-withdrawing or heteroaryl groups, expanding the scope of accessible derivatives.

Functional Group Transformations to Carboxylic Acid

The carboxylic acid group at the 3-position is often introduced by saponification of ester intermediates:

  • Ester intermediates (e.g., methyl esters) are hydrolyzed using lithium hydroxide or sodium hydroxide in mixed solvents such as tetrahydrofuran/methanol.
  • Reaction times and conditions are optimized to prevent degradation of sensitive Boc groups.
  • The hydrolysis yields the free carboxylic acid with high purity and good yield.

Typical hydrolysis conditions:

Reagent Solvent Temperature Time Yield (%)
LiOH or NaOH THF/MeOH (1:1) Room temp or 0 °C Several hours ~68-75

This step is crucial for obtaining the target acid functionality without compromising the Boc protecting group.

Alternative Synthetic Approaches and Notes

  • Some syntheses start from protected aminoethyl alcohols or aldehydes, which are then cyclized to the isoxazole ring.
  • The Boc-protecting group is stable under the cyclization and hydrolysis conditions but can be removed under acidic conditions if needed.
  • Reduction and oxidation steps may be employed to adjust the oxidation state of side chains before or after ring formation.
  • Scale-up procedures have been demonstrated with yields maintained at multigram levels, indicating the robustness of these methods.

Summary Table of Key Preparation Steps for 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

Step No. Reaction Type Reagents/Conditions Product/Transformation Yield Range (%) Notes
1 Cycloaddition Chloroxime (Boc-amino) + alkene, NaHCO3, EtOAc Boc-protected 5-substituted isoxazole 40–95 Regioselective 3,5-isoxazole
2 Ester hydrolysis NaOH or LiOH, THF/MeOH, 0 °C to RT Carboxylic acid formation ~68–75 Maintains Boc group intact
3 Optional Boc deprotection Acidic conditions (e.g., 4 N HCl in dioxane) Free amine derivative Variable For further coupling reactions
4 Side chain oxidation/reduction LiBH4 reduction, Dess-Martin oxidation Alcohol or aldehyde intermediates High For further functionalization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for preparing 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid?

  • Answer: The synthesis typically involves multi-step pathways with tert-butoxycarbonyl (Boc) protection of the amine group. Key steps include:

  • Boc Protection: Reaction of the amine precursor with Boc-anhydride under anhydrous conditions, often catalyzed by bases like triethylamine.
  • Cyclization: Formation of the isoxazole ring via condensation reactions, monitored by thin-layer chromatography (TLC).
  • Esterification/Carboxylic Acid Formation: Hydrolysis or coupling reactions to introduce the carboxylic acid moiety.
  • Critical conditions include temperature control (e.g., reflux for cyclization) and solvent selection (e.g., dichloromethane or ethanol). Analytical techniques like NMR and HPLC are essential for monitoring intermediates and final product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional groups (e.g., Boc, carboxylic acid) and regiochemistry of the isoxazole ring.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research use).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and Boc-related stretches (e.g., 1680–1720 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Engineering Controls: Use fume hoods for reactions involving volatile solvents or reagents.
  • Waste Disposal: Follow institutional guidelines for chemical waste, particularly for Boc-protected amines and organic solvents.
  • Spill Management: Neutralize acidic or basic spills before cleanup. Contaminated gloves should be disposed of immediately .

Advanced Research Questions

Q. What methodologies optimize the yield of Boc-protected intermediates during synthesis?

  • Answer:

  • Catalyst Screening: Evaluate coupling agents (e.g., DCC, EDC) to enhance Boc protection efficiency.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature Gradients: Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.
  • Scale-Up Strategies: Automated reactors or continuous flow systems improve reproducibility and yield .

Q. How can contradictions in reported biological activities of isoxazole derivatives be addressed?

  • Answer:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values to compare potency across studies.
  • Target Validation: Use siRNA or CRISPR to confirm the compound’s mechanism of action (e.g., enzyme inhibition).
  • Structural Analogues: Synthesize derivatives to isolate the contribution of the Boc group or isoxazole ring to activity.
  • Orthogonal Assays: Combine in vitro (e.g., enzyme assays) and cell-based assays (e.g., cytotoxicity) to cross-validate results .

Q. What role does the tert-butoxycarbonyl group play in the stability and reactivity of this compound?

  • Answer:

  • Stability: The Boc group protects the amine from nucleophilic attack during synthesis. It is stable under basic conditions but cleaved under acidic conditions (e.g., TFA).
  • Reactivity: The electron-withdrawing nature of the Boc group modulates the electronic environment of the isoxazole ring, influencing its participation in cycloaddition or substitution reactions .

Q. How can computational modeling aid in designing derivatives with enhanced pharmacological properties?

  • Answer:

  • Molecular Docking: Predict binding affinities to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • QSAR Studies: Quantitative structure-activity relationship models identify key substituents (e.g., ethyl vs. methyl groups) affecting bioactivity.
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, logP) to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Answer:

  • Purity Maintenance: Column chromatography may be impractical at large scales; switch to recrystallization or distillation.
  • Yield Optimization: Batch vs. flow chemistry trade-offs (e.g., residence time, mixing efficiency).
  • Cost-Efficiency: Substitute expensive catalysts (e.g., Pd-based) with cheaper alternatives without compromising yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 2
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5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

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